Home > Products > Screening Compounds P75949 > 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine
2-(Trifluoromethyl)imidazo[1,2-b]pyridazine - 109114-00-3

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

Catalog Number: EVT-455916
CAS Number: 109114-00-3
Molecular Formula: C7H4F3N3
Molecular Weight: 187.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Name: 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine
  • CAS Number: 109114-00-3
  • Molecular Formula: C7H4F3N3
  • Molecular Weight: 187.12 g/mol
Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine typically involves multi-step synthetic routes that may include:

  • Starting Materials: Common precursors include pyridazines and imidazoles.
  • Reagents: Trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl fluoride are often used.

Synthetic Methodologies

  1. Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate nitrogen-containing compounds.
  2. Trifluoromethylation: The introduction of the trifluoromethyl group is usually performed via nucleophilic substitution or electrophilic aromatic substitution methods.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

The specific conditions (temperature, time, solvent) can vary significantly depending on the chosen synthetic pathway.

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine can be described as follows:

  • Core Structure: The compound features a fused bicyclic structure consisting of an imidazole and pyridazine ring.
  • Functional Groups: The presence of the trifluoromethyl group (-CF3) significantly influences the electronic properties of the molecule, enhancing its lipophilicity and potentially its biological activity.

Structural Data

  • Bond Angles and Lengths: Detailed crystallographic studies may provide insights into bond lengths and angles within the structure, which are crucial for understanding reactivity and interactions with biological targets.
Chemical Reactions Analysis

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine can participate in various chemical reactions:

  • Nucleophilic Substitution Reactions: The trifluoromethyl group can act as a leaving group in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group makes the aromatic system more susceptible to electrophilic attack.

Reaction Conditions

Reactions typically require specific conditions such as temperature control and choice of solvent to optimize yield and selectivity.

Mechanism of Action

The mechanism of action for compounds like 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine often involves:

  • Target Interaction: Binding to specific biological targets such as kinases or receptors.
  • Inhibition Pathways: For instance, derivatives have been shown to inhibit IκB kinase (IKK), which plays a critical role in inflammatory responses.

Relevant Data

Studies indicate that modifications to the imidazo[1,2-b]pyridazine scaffold can enhance potency against specific targets, leading to improved therapeutic profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and less soluble in water due to its hydrophobic trifluoromethyl group.

Key Properties

  • Melting Point: Specific melting point data may be available from experimental studies.
  • Stability: Stability under various conditions (light, heat, moisture) is crucial for storage and application.
Applications

The applications of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine span several fields:

  • Pharmaceutical Development: Used as a scaffold for designing novel inhibitors targeting various kinases involved in cancer and inflammatory diseases.
  • Biological Research: Serves as a tool compound for studying signaling pathways related to IκB kinase inhibition.

Research Implications

Ongoing research aims to explore additional derivatives for enhanced efficacy and selectivity against specific biological targets.

Introduction to the Imidazo[1,2-b]pyridazine Scaffold

Historical Development and Discovery of Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine scaffold was first synthesized in the early 1960s by Yoneda and colleagues through condensation reactions between 3-aminopyridazines and α-halo carbonyl compounds [2]. This foundational work unlocked systematic exploration of the heterocyclic system, though initial pharmacological investigations remained limited. A pivotal advancement occurred in 1964 when Nitta, Yoneda, and Otaka reported the first biological assessment of imidazo[1,2-b]pyridazine derivatives for central nervous system applications, including analgesic, sedative, and antispasmodic activities [2]. These studies established the scaffold’s potential as a privileged structure in medicinal chemistry.

The twenty-first century witnessed transformative clinical developments. In 2012, ponatinib—featuring the imidazo[1,2-b]pyridazine core—became the first drug in this class approved by the U.S. Food and Drug Administration for treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia [2]. This breakthrough validated the scaffold’s capacity to yield kinase inhibitors and spurred intensive research. By 2022, deucravacitinib, an allosteric tyrosine kinase 2 inhibitor incorporating pyridazine (a closely related heterocycle), gained approval for psoriasis, further cementing the pharmacological significance of this chemical family [7]. Current clinical candidates include gandotinib, a polysubstituted imidazo[1,2-b]pyridazine developed by Eli Lilly, which advanced to Phase II trials as a Janus kinase 2 inhibitor for myeloproliferative disorders [2] [5]. Patent landscapes reveal expanding therapeutic claims, including immunomodulatory agents (e.g., JAK inhibitors WO2012069202A1 and EP2463289A1) and anticancer proteolysis-targeting chimeras [3] [5] [8].

Table 1: Historical Milestones in Imidazo[1,2-b]pyridazine Development

YearDevelopmentSignificance
1960sInitial synthesis by Yoneda et al.Established core synthetic route using aminopyridazines and α-halo carbonyls
1964First CNS activity report (Nitta et al.)Identified analgesic, sedative, and antispasmodic properties
2012FDA approval of ponatinibFirst clinical validation as a tyrosine kinase inhibitor for leukemia
2020sGandotinib Phase II trials (myeloproliferative disorders)Demonstrated scaffold versatility in JAK2 inhibition
2022FDA approval of deucravacitinib (pyridazine-based)Highlighted pyridazine heterocycles in immunology therapeutics

Structural and Electronic Properties of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine core comprises a [5,6]-bicyclic framework fusing imidazole and pyridazine rings, creating a 9-membered nitrogen-bridged system with distinct electronic features [2]. This architecture confers a high dipole moment (~4.0–4.5 Debye), exceeding those of pyrimidine (~2.1 Debye) and pyrazine (~0.9 Debye) bioisosteres [7]. The polarization arises from electron-deficient pyridazine and electron-rich imidazole components, enabling robust π-π stacking and dipole-dipole interactions with biological targets.

Critical to its molecular recognition capabilities is the scaffold’s hydrogen-bonding profile. The pyridazine nitrogen (N1 position) acts as a hydrogen-bond acceptor, while C3-H functions as a donor, facilitating bidentate interactions with protein targets [2] [7]. X-ray crystallographic studies confirm planar geometry that promotes solid-state stability and crystallinity—a key advantage in pharmaceutical processing [2]. Compared to carbocyclic analogs, the sp²-hybridized nitrogen atoms enhance aqueous solubility; for example, unsubstituted imidazo[1,2-b]pyridazine exhibits a solubility of >10 mg/mL, whereas benzene analogs typically register <1 mg/mL [7].

Table 2: Electronic and Physicochemical Comparison of Azine Heterocycles

HeterocycleDipole Moment (Debye)Hydrogen-Bond Acceptor SitesLog PaAqueous Solubility
Imidazo[1,2-b]pyridazine4.0–4.53–40.95High (>10 mg/mL)
Pyridazine3.92-0.38High
Pyrimidine2.120.13Moderate
Benzene0.002.13Low

a Calculated partition coefficient for unsubstituted core structures.

Role of Trifluoromethyl Substituents in Modulating Physicochemical Properties

The trifluoromethyl (-CF₃) group profoundly influences the physicochemical behavior of imidazo[1,2-b]pyridazines when incorporated at the C2 position. This modification enhances lipophilicity (measured by log P) by 0.8–1.2 units compared to non-fluorinated analogs, optimizing membrane permeability without compromising solubility—a balance critical for oral bioavailability [1] [6]. For instance, 2-(trifluoromethyl)imidazo[1,2-b]pyridazine exhibits a log P of 1.8–2.0, positioning it within the ideal range (1–3) for cellular uptake [2] [4].

Metabolic stability represents another key advantage. The -CF₃ group impedes oxidative degradation by cytochrome P450 enzymes, extending plasma half-lives. This effect stems from the fluorine atoms’ strong carbon bond dissociation energy (485 kJ/mol versus 355 kJ/mol for C-H), which blocks common metabolic pathways like aliphatic hydroxylation [2] [7]. Additionally, the -CF₃ group’s electron-withdrawing nature (Hammett σm = 0.43) polarizes the adjacent imidazole ring, enhancing hydrogen-bond acceptor strength at N1 and facilitating target engagement in enzymes like kinases [4] [6].

Synthetic methodologies for 2-trifluoromethyl derivatives have evolved significantly. Traditional routes rely on condensation of 2-aminopyridines with trifluoromethylated α-halo carbonyls (e.g., BrCH₂COCF₃), but suffer from low atom economy and toxic reagents [4]. Modern greener approaches include:

  • One-Pot Multicomponent Reactions: Employing trifluoroacetaldehyde methyl hemiacetal (TFAMH), phenacyl bromides, and 2-aminopyridines under triethylamine mediation, achieving yields >80% without metal catalysts [4].
  • [3+2] Cycloadditions: Utilizing pyridinium ylides and trifluoroacetaldehyde oximes, enabling scalable access to 2-CF₃ derivatives under mild conditions [4].

Table 3: Impact of C2 Substituents on Imidazo[1,2-b]pyridazine Properties

C2 SubstituentLog PAqueous Solubility (μg/mL)Metabolic Stability (t1/2 in HLM, min)Dipole Moment (Debye)
-H0.95>10,000124.0
-CH₃1.458,500254.1
-CF₃1.927,200>604.5
-Cl1.806,800454.3

These strategic modifications underscore why 2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives dominate recent drug discovery efforts, particularly in kinase inhibition and anticancer therapeutics [2] [6].

Properties

CAS Number

109114-00-3

Product Name

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-6(12-5)2-1-3-11-13/h1-4H

InChI Key

HHPIBNBPWOSLKQ-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2N=C1)C(F)(F)F

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.